1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene
Description
Properties
CAS No. |
17004-42-1 |
|---|---|
Molecular Formula |
C16H18O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
LNAZHVACIOCJFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gondi et al. (2010)
Gondi and colleagues achieved a 98% yield by employing a mild oxidative system using iodine (I₂) in dimethylformamide (DMF) at room temperature. The reaction proceeds via the generation of thiyl radicals, which couple to form the disulfide. Key advantages include short reaction times (2–3 hours) and high purity without requiring chromatographic purification. The authors attributed the efficiency to the stabilizing effect of methoxy groups on the intermediate radicals.
Bandgar et al. (2001)
Bandgar’s method utilized hydrogen peroxide (H₂O₂) as an oxidizing agent in acetic acid, yielding 88% of the target compound. The reaction was conducted at 60°C for 6 hours, with the acidic medium facilitating thiol deprotonation and oxidation. While cost-effective, this approach requires careful control of reaction temperature to minimize overoxidation to sulfonic acids.
Kiasat et al. (2008)
Kiasat’s protocol introduced silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst, achieving an 89% yield. The catalyst promoted oxidative coupling in ethanol under reflux (78°C) for 4 hours, offering recyclability and simplified workup via filtration. This method emphasizes green chemistry principles by avoiding halogenated solvents.
Table 1: Oxidative Coupling Methods Comparison
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| I₂ | DMF | RT | 2–3 | 98% | |
| H₂O₂ | Acetic Acid | 60°C | 6 | 88% | |
| NaHSO₄·SiO₂ | Ethanol | 78°C | 4 | 89% |
Disproportionation of 4-Methoxybenzyl Sulfenyl Chloride
Alper et al. (1983) explored an alternative pathway starting from 4-methoxybenzyl sulfenyl chloride. Treatment with triethylamine (Et₃N) in dichloromethane (DCM) induced disproportionation, yielding the disulfide and sulfonic acid byproducts. Despite its novelty, this method suffered from low yield (11%) due to competing side reactions, limiting its practical utility.
Classical Methods: Early Synthetic Approaches
Manchot and Zahn (1906)
The earliest synthesis involved heating 4-methoxybenzyl mercaptan with elemental sulfur at 120°C. This method, while historically significant, produced inconsistent yields (reported as “~%” in literature) and required tedious purification due to polysulfide contaminants.
Baumann and Fromm (1891)
Baumann’s approach used aqueous sodium disulfide (Na₂S₂) to couple 4-methoxybenzyl bromide intermediates. Though pioneering, the method’s reliance on unstable alkyl halides and harsh alkaline conditions resulted in poor reproducibility.
Mechanistic Insights and Optimization
The oxidative coupling mechanism proceeds through a radical pathway:
-
Initiation : Oxidant (e.g., I₂) abstracts a hydrogen atom from 4-MBT, generating a thiyl radical ().
-
Propagation : Two thiyl radicals couple to form the disulfide bond ().
-
Termination : Excess oxidant quenches residual radicals, preventing overoxidation.
Key optimization factors include:
-
Solvent Polarity : Polar solvents (e.g., DMF) stabilize radical intermediates, enhancing reaction rates.
-
Catalyst Design : Heterogeneous catalysts (e.g., NaHSO₄·SiO₂) improve selectivity by adsorbing thiols on active sites.
Comparative Analysis of Methodologies
Table 2: Method Efficacy and Limitations
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| I₂ Oxidation | 98% | High yield, mild conditions | Uses toxic DMF |
| H₂O₂ Oxidation | 88% | Low-cost reagents | Thermal sensitivity |
| NaHSO₄·SiO₂ Catalysis | 89% | Eco-friendly, recyclable catalyst | Longer reaction time |
| Sulfenyl Chloride | 11% | Novel pathway | Low yield, complex workup |
| Classical Methods | ~% | Historical relevance | Obsolete, impractical |
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Generation of substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Analogues
Disulfide Derivatives
- 1-Methoxy-4-({[(4-Methoxyphenyl)Methyl]Disulfanyl}Methyl)Benzene Structure: Central benzene with –OCH₃ and –CH₂–S–S–CH₂(4-MeO-C₆H₄) substituents. Key Features: Propeller-shaped crystal packing (C–H···π interactions), redox-active disulfide bridge . Applications: Not explicitly reported, but structural analogs are explored in materials science for self-assembly.
1-Methyl-4-({5-[(4-Methylphenyl)Sulfanyl]Pentyl}Sulfanyl)Benzene
- Structure : Benzene with two thioether (–S–) groups linked via a pentyl chain and a 4-methylphenyl group.
- Key Features : Flexible alkyl chain enables conformational variability; lacks disulfide redox activity .
- Applications : Studied for liquid crystal or polymer applications due to sulfur’s polarizability.
Sulfoxides and Sulfones
- 1-Methoxy-4-(Methylsulfinyl)Benzene Structure: Benzene with –OCH₃ and –S(O)CH₃ groups. Applications: Intermediate in electrochemical oxidations (83% conversion efficiency in sulfoxide synthesis) .
1-Methoxy-4-(Methylsulfonyl)Benzene
Thioethers
- 1-Methyl-4-[(2-Phenoxyethyl)Sulfanyl]Benzene Structure: Benzene with –CH₃ and –S–CH₂CH₂–O–C₆H₅ groups. Key Features: Thioether (–S–) and ether (–O–) linkages enhance solubility in organic solvents. Applications: Limited bioactivity reported; used in organic synthesis .
Methoxyphenyl-Substituted Hydrocarbons
1-Methoxy-4-[(E)-Prop-1-Enyl]Benzene (trans-Anethole)
Elemicin (5-Allyl-1,2,3-Trimethoxybenzene)
Comparative Analysis of Key Properties
Biological Activity
1-Methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene, a compound characterized by its unique disulfanyl linkage and methoxy groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
The structural representation highlights the presence of methoxy groups and a disulfanyl linkage, which may contribute to its biological properties.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The antioxidant capacity of this compound was evaluated using various assays.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| This compound | 15.2 | DPPH Assay |
| BHA (Butylated Hydroxyanisole) | 12.5 | DPPH Assay |
| Trolox | 10.0 | DPPH Assay |
The compound demonstrated significant radical-scavenging activity with an IC50 value of 15.2 µM, indicating its potential as an antioxidant agent, although it was slightly less effective than BHA and Trolox .
Cytotoxicity Studies
Cytotoxicity is another critical aspect of evaluating the therapeutic potential of compounds. The cytotoxic effects of this compound were assessed on various cancer cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 7.3 |
| A549 (Lung Cancer) | 9.0 |
The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 7.3 to 9.0 µM across different cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological activities appears to involve both direct free radical scavenging and modulation of cellular signaling pathways associated with oxidative stress and apoptosis. Further studies are warranted to elucidate these mechanisms in detail.
Case Studies
- Study on Antioxidant Properties : A study published in Molecules demonstrated that compounds with similar structures exhibited enhanced antioxidant activity compared to their parent compounds, suggesting that the disulfanyl structure may enhance radical-scavenging capabilities .
- Cytotoxicity in Cancer Research : Research conducted on breast cancer cell lines indicated that derivatives with methoxy groups showed increased cytotoxicity due to enhanced cellular uptake and interaction with cellular targets .
Q & A
Q. What are the established synthetic routes for 1-methoxy-4-({[(4-methoxyphenyl)methyl]disulfanyl}methyl)benzene, and how can reaction conditions be optimized?
The compound is synthesized via Friedel-Crafts alkylation, a common method for introducing arylalkyl groups into aromatic systems. Key steps include activating the methylene bridge with a Lewis acid (e.g., AlCl₃) and controlling stoichiometry to avoid over-alkylation. Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (25–50°C), and catalyst recycling to improve yield and purity .
Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?
X-ray crystallography reveals a propeller-shaped geometry with a central tetrahedral carbon hub, stabilized by C–H···π interactions between methoxybenzene and phenyl groups. The disulfanyl (–S–S–) bridge introduces torsional strain, enhancing susceptibility to redox reactions .
Q. What spectroscopic techniques are critical for identifying this compound, and how are spectral data interpreted?
- NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.7–7.2 ppm).
- IR : Stretching vibrations for C–O (1250 cm⁻¹) and S–S (500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 368.49 (C₂₁H₂₀O₂S₂) confirms the molecular formula .
Advanced Research Questions
Q. How does the disulfanyl group influence oxidative stability, and what mechanistic pathways dominate under catalytic conditions?
The disulfanyl group undergoes homolytic cleavage under oxidative conditions (e.g., O₂ or peroxides), generating thiyl radicals that participate in chain reactions. Computational studies (DFT) suggest that the methoxy groups stabilize transition states via resonance, accelerating hydroperoxide formation. Contradictory data on product ratios (e.g., hydroperoxides vs. ketones) may arise from solvent polarity or catalyst choice .
Q. What strategies resolve crystallographic ambiguities in determining the solid-state structure of this compound?
High-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation is used to resolve disorder in the disulfanyl bridge. Refinement protocols (e.g., SHELXL) incorporate anisotropic displacement parameters and hydrogen bonding networks to validate the propeller-like geometry. Comparative analysis with Cambridge Structural Database entries (e.g., CCDC 5.31) confirms packing motifs .
Q. How can computational modeling predict the biological activity of this compound, and what are key limitations?
Molecular docking (AutoDock Vina) identifies potential interactions with enzymes like glutathione reductase, leveraging the disulfanyl group’s redox activity. Limitations include force field inaccuracies in modeling sulfur-sulfur bonds and solvent effects. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is recommended to address discrepancies .
Q. What experimental designs mitigate challenges in analyzing contradictory catalytic data for derivatives of this compound?
Contradictions in catalytic oxidation yields (e.g., variable hydroperoxide ratios) are addressed by:
- Standardizing reaction conditions (O₂ pressure, solvent purity).
- Using radical traps (e.g., TEMPO) to confirm free-radical pathways.
- Employing kinetic isotope effects (KIE) to probe rate-determining steps .
Methodological Considerations
- Synthesis Optimization : Use continuous flow reactors to enhance scalability and reduce side products .
- Data Interpretation : Combine crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological Assays : Pair docking studies with surface plasmon resonance (SPR) for real-time binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
